3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
This compound is a derivative of quinazolinone , which is a type of nitrogen-containing heterocycle. Quinazolinones and their derivatives have been found to exhibit a wide range of biopharmaceutical activities .
Molecular Structure Analysis
The compound contains a quinazolinone core, which is a bicyclic system containing two nitrogen atoms. It also has various functional groups attached to it, including a benzyl group, a thioether group, and a carboxamide group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. For instance, the thioether group might be susceptible to oxidation, and the carboxamide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
As a quinazolinone derivative, this compound is likely to be a solid at room temperature. Its solubility in water and other solvents would depend on the specific functional groups present in its structure .Scientific Research Applications
Antimicrobial Potential
A key area of research for compounds related to 3-Benzyl-2-((2-(4-Chlorophenyl)-2-Oxoethyl)Thio)-N-Isopropyl-4-Oxo-3,4-Dihydroquinazoline-7-Carboxamide is their antimicrobial properties. Studies have demonstrated the synthesis of similar quinazoline compounds, highlighting their potential as antimicrobial agents. For instance, Desai, Shihora, and Moradia (2007) synthesized new quinazolines and tested them for antibacterial and antifungal activities against various pathogens (Desai, Shihora, & Moradia, 2007). Similarly, Patel and Shaikh (2011) developed 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, showing effectiveness against several strains (Patel & Shaikh, 2011).
Antitubercular and Antibacterial Activities
Research by Rao and Subramaniam (2015) on quinazolinone analogs substituted with benzothiophene revealed significant antitubercular and antibacterial activities, suggesting a promising avenue for further investigation into related compounds (Rao & Subramaniam, 2015).
Cytotoxic Activities
Another crucial application area is in exploring cytotoxic activities of quinazoline derivatives. A study by Bu et al. (2001) synthesized 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, finding that some compounds exhibited significant cytotoxicity against in vivo subcutaneous colon tumors in mice (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Peripheral Benzodiazepine Receptors
Compounds similar to the one have been explored for their interaction with peripheral benzodiazepine receptors. For instance, Torres et al. (1999) investigated the anti-inflammatory effects of related compounds in mice, indicating potential applications in understanding inflammatory responses (Torres, Nardi, Ferrara, Ribeiro-do-Valle, & Farges, 1999).
Mechanism of Action
Target of Action
Similar compounds with quinazoline and imidazole moieties have been reported to exhibit a broad range of biological activities . Therefore, it’s plausible that this compound may interact with multiple targets, depending on its specific structure and functional groups.
Mode of Action
Compounds with similar structures have been reported to inhibit cyclooxygenase (cox) enzymes, which play a key role in inflammation . This suggests that the compound might interact with its targets to induce changes in their function, potentially leading to anti-inflammatory effects.
Biochemical Pathways
The compound may affect various biochemical pathways, given the broad range of activities associated with quinazoline and imidazole derivatives . For instance, if the compound acts as a COX inhibitor, it could affect the arachidonic acid pathway, leading to reduced production of prostaglandins and other inflammatory mediators .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as a COX inhibitor, it could potentially reduce inflammation by decreasing the production of inflammatory mediators .
Safety and Hazards
Properties
IUPAC Name |
3-benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O3S/c1-17(2)29-25(33)20-10-13-22-23(14-20)30-27(31(26(22)34)15-18-6-4-3-5-7-18)35-16-24(32)19-8-11-21(28)12-9-19/h3-14,17H,15-16H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVZBRJRWSVZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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